![molecular formula C8H9NO B13464097 6-Oxospiro[3.3]heptane-2-carbonitrile](/img/structure/B13464097.png)
6-Oxospiro[3.3]heptane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxospiro[3.3]heptane-2-carbonitrile is a spirocyclic compound characterized by a unique three-dimensional structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in drug discovery and development. The spirocyclic framework provides a rigid and conformationally restricted structure, which is beneficial for the design of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxospiro[3.3]heptane-2-carbonitrile typically involves cyclization reactions. One common method is the cyclization of tribromo-pentaerythritol with p-toluenesulfonamide under basic conditions, followed by deprotection steps involving sonication with magnesium turnings in methanol . Another approach involves the use of dichloroketene and olefins in [2+2] cycloadditions, although this method often yields low to moderate turnovers .
Industrial Production Methods: Industrial production of this compound is less documented, but scalable methods involve the use of sulfonic acid salts to improve the stability and solubility of the intermediate products . This allows for a wider range of reaction conditions and better yields.
Chemical Reactions Analysis
Types of Reactions: 6-Oxospiro[3.3]heptane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are possible with reagents like sodium azide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides.
Scientific Research Applications
6-Oxospiro[3.3]heptane-2-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Oxospiro[3.3]heptane-2-carbonitrile involves its interaction with molecular targets through its spirocyclic structure. This rigid framework allows for specific binding to enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular pathways are still under investigation, but its structural similarity to other bioactive spiro compounds suggests it may interact with similar targets .
Comparison with Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Used as a structural surrogate for morpholine in drug-like molecules.
tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate: Another spirocyclic compound with applications in drug discovery.
Uniqueness: 6-Oxospiro[3.3]heptane-2-carbonitrile is unique due to its specific spirocyclic structure, which provides a rigid and conformationally restricted framework. This makes it particularly useful in the design of bioactive molecules, offering advantages in terms of stability and specificity in binding to molecular targets .
Properties
Molecular Formula |
C8H9NO |
|---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
2-oxospiro[3.3]heptane-6-carbonitrile |
InChI |
InChI=1S/C8H9NO/c9-5-6-1-8(2-6)3-7(10)4-8/h6H,1-4H2 |
InChI Key |
LJIPLNQVKHRPPX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(=O)C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B13464015.png)


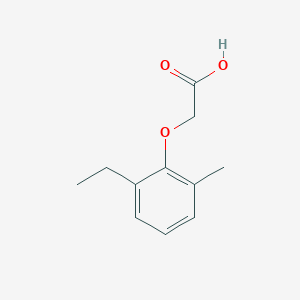
![(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride](/img/structure/B13464046.png)

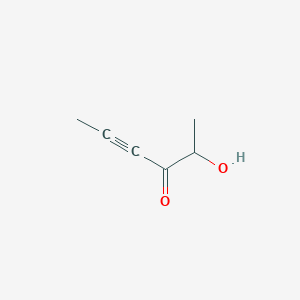
![3-Thia-9-azabicyclo[3.3.1]nonane](/img/structure/B13464070.png)
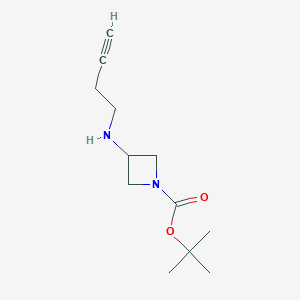

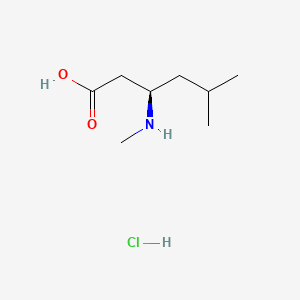
![Tert-butyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate, trifluoroacetic acid](/img/structure/B13464088.png)
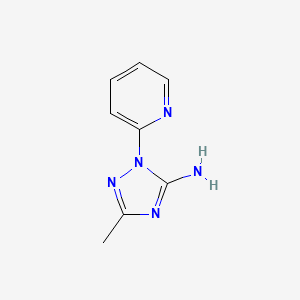
![6-[(5-Bromo-2-methoxyphenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B13464092.png)
